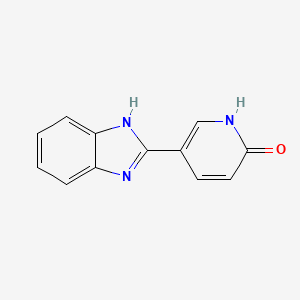

5-(1H-benzimidazol-2-yl)pyridin-2-ol

Overview

Description

5-(1H-benzimidazol-2-yl)pyridin-2-ol (5-BPO) is an important organic compound that has been studied extensively in the scientific community. It is a heterocyclic aromatic compound, meaning it contains both carbon and nitrogen atoms in a ring structure. 5-BPO has a wide range of applications in the field of organic synthesis, as well as in scientific research and laboratory experiments.

Scientific Research Applications

DNA Interaction and Biological Applications Another aspect of research focuses on the interaction of benzimidazole derivatives, such as Hoechst 33258 and its analogues, with DNA. These compounds bind strongly to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. Their ability to access cells readily has made them valuable as fluorescent DNA stains in cell biology, contributing to chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Furthermore, their potential as radioprotectors and topoisomerase inhibitors positions them as starting points for rational drug design and as models to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Optoelectronic Material Development Research on quinazolines and pyrimidines, including structures related to benzimidazole derivatives, has expanded into optoelectronics. These compounds are recognized for their broad spectrum of biological activities and have found recent applications in the synthesis and application of electronic devices, luminescent elements, and photoelectric conversion elements. The integration of benzimidazole and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting their potential in organic light-emitting diodes (OLEDs), nonlinear optical materials, and as colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

For instance, some benzimidazole derivatives have been reported to modulate the polymerization of tubulin .

Mode of Action

For instance, some benzimidazole derivatives can inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .

Biochemical Analysis

Biochemical Properties

5-(1H-benzimidazol-2-yl)pyridin-2-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . Additionally, it interacts with various enzymes and proteins, potentially influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been tested on several cell lines, including HepG2, DLD-1, and MDA-MB-231, where it demonstrated high cytotoxic activities . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DNA can lead to changes in gene expression, while its cytotoxic properties can induce apoptosis or cell cycle arrest in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that can lead to DNA cleavage . This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the DNA molecule. Additionally, it may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to this compound in vitro or in vivo may lead to cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, by inducing apoptosis in cancer cells . At higher doses, it could potentially cause toxic or adverse effects, including damage to normal cells and tissues. Understanding the dosage thresholds and the balance between therapeutic and toxic effects is crucial for its potential application in medicine.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in particular tissues . Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic potential.

Properties

IUPAC Name |

5-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRLGIZVNZPDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CNC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420742 | |

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54627-94-0 | |

| Record name | 5-(1H-Benzimidazol-2-yl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54627-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;but-2-enedioic acid](/img/structure/B1223067.png)

![5-ethenyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1223068.png)